2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Description
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride (CAS: 2059949-19-6) is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 3-(trifluoromethyl)pyrrolidine group. Its molecular formula is C₁₂H₁₂ClF₃N₄O, with a molar mass of 320.7 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for drug design .
Properties
IUPAC Name |
3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O.2ClH/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8;;/h1-3,5,16H,4,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGACJHUXFDSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the oxadiazole ring. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the oxadiazole ring play crucial roles in its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are widely explored for their biological activities. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Variations
Pharmacological and Physicochemical Properties
- Trifluoromethyl Group Impact : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8) or methylphenyl (logP ~2.2) substituents, favoring membrane permeability .
- Salt Forms : Dihydrochloride salts (e.g., target compound and CAS 1426290-29-0) exhibit higher solubility (>50 mg/mL in water) than neutral analogues like CAS 2060040-00-6 (<10 mg/mL) .
- Biological Activity: Antiviral Potential: Compound 1a (phenylethyl-substituted) showed efficacy against RNA viruses, suggesting the target compound’s pyrrolidine group may also support antiviral mechanisms . COMT Inhibition: A related 3,5-diaryl-oxadiazole () acts as a catechol-O-methyltransferase (COMT) inhibitor, hinting at neurological applications for the target compound .
Stability and Metabolic Profile
- The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Azetidine-containing compounds (e.g., CAS 1426290-29-0) may exhibit faster renal clearance due to smaller ring size .
Biological Activity
The compound 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(pyridin-3-yl)-5-(3-(trifluoromethyl)pyrrolidin-3-yl)-1,2,4-oxadiazole dihydrochloride
- Molecular Formula : C₁₂H₁₁F₃N₄O
- Molecular Weight : 284.24 g/mol
- CAS Number : 1405439-49-7
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety are known for a wide range of biological activities. The specific compound under consideration has shown potential in various therapeutic areas:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Neurological Applications :
The biological mechanisms through which 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors implicated in pain and inflammation.
Case Study 1: Anticancer Activity
In a study evaluating a series of oxadiazole derivatives, the specific compound was tested against several cancer cell lines. Results indicated an IC50 value in the low micromolar range against HeLa cells, suggesting significant anticancer potential.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of oxadiazoles showed that this compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.
Data Table of Biological Activities
Q & A
Synthesis and Optimization
Basic Q1: What are the standard synthetic routes for preparing 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride, and what key intermediates are involved? Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile precursor (e.g., 3-(trifluoromethyl)pyrrolidine-3-carbonitrile) with hydroxylamine to form the 1,2,4-oxadiazole ring. Pyridine coupling via Suzuki-Miyaura or nucleophilic substitution is then employed. Key intermediates include the trifluoromethyl-pyrrolidine scaffold and the oxadiazole-pyridine precursor. Reaction optimization focuses on solvent selection (DMF or THF) and temperature control (60–100°C) to avoid decomposition of the trifluoromethyl group .
Advanced Q1: How can researchers mitigate competing side reactions during oxadiazole ring formation, particularly when using trifluoromethylated precursors? Methodological Answer: Side reactions, such as hydrolysis of the trifluoromethyl group or incomplete cyclization, are minimized by using anhydrous conditions and catalytic additives (e.g., ZnCl₂ or Sc(OTf)₃). Monitoring reaction progress via LC-MS at intervals (e.g., every 2 hours) ensures timely termination. For dihydrochloride salt formation, stoichiometric HCl gas in ethanol under controlled pH (3–4) prevents over-protonation .
Structural Characterization
Basic Q2: What crystallographic techniques are recommended for resolving the stereochemistry of the trifluoromethyl-pyrrolidine moiety? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard. Heavy atoms (Cl⁻ from dihydrochloride) enhance electron density maps, while TWINABS addresses potential twinning. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Q2: How can disordered regions in the crystal lattice (e.g., trifluoromethyl groups) be modeled accurately? Methodological Answer: Disorder is resolved using PART instructions in SHELXL, with isotropic displacement parameters for overlapping atoms. DFT-calculated restraints (e.g., C–F bond lengths = 1.33–1.35 Å) guide refinement. Multi-conformer models and Hirshfeld surface analysis validate intermolecular interactions .
Computational Modeling
Basic Q3: Which quantum mechanical methods are suitable for predicting the electronic properties of this compound? Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Solvent effects (e.g., water) are modeled via PCM. Software like Gaussian 16 or ORCA is recommended .
Advanced Q3: How can molecular dynamics (MD) simulations elucidate the conformational flexibility of the pyrrolidine-oxadiazole core? Methodological Answer: Explicit-solvent MD simulations (AMBER or GROMACS) with a 100 ns trajectory analyze torsional angles and hydrogen-bonding networks. Umbrella sampling quantifies free-energy barriers for ring puckering. Protonation states (critical for dihydrochloride solubility) are validated via constant-pH MD .
Biological Activity Profiling
Basic Q4: What in vitro assays are used to evaluate this compound’s kinase inhibition potential? Methodological Answer: Kinase inhibition is tested via ADP-Glo™ assays (Promega) against recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values are derived from dose-response curves (0.1–100 µM). Assay buffers (pH 6.5 ammonium acetate) stabilize the dihydrochloride form .
Advanced Q4: How can researchers distinguish target-specific binding from off-target effects in cellular assays? Methodological Answer: Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd). CRISPR-generated kinase-knockout cell lines isolate target-specific effects. Metabolomic profiling (LC-MS/MS) identifies downstream pathway perturbations .
Analytical Challenges
Basic Q5: What HPLC conditions separate this compound from synthetic byproducts? Methodological Answer: Reverse-phase HPLC (C18 column, 150 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 minutes) achieves baseline separation. UV detection at 254 nm tracks the oxadiazole chromophore .
Advanced Q5: How can LC-MS/MS differentiate dihydrochloride degradation products under accelerated stability testing? Methodological Answer: Forced degradation (40°C/75% RH for 4 weeks) followed by high-resolution LC-MS/MS (Q-TOF) identifies hydrolytic cleavage (e.g., oxadiazole → amide). Isotopic pattern matching (CF₃ vs. CH₃) distinguishes trifluoromethyl loss from other fragments .
Data Contradiction Analysis
Advanced Q6: How should researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values? Methodological Answer: Re-evaluate force field parameters (e.g., partial charges for CF₃) and solvation models. Free-energy perturbation (FEP) calculations correct ΔΔG binding estimates. Experimental validation via isothermal titration calorimetry (ITC) resolves enthalpy/entropy contributions .
Advanced Q7: What strategies address inconsistent SAR trends in analogues with modified pyrrolidine substituents? Methodological Answer: Multivariate analysis (e.g., PCA or PLS) correlates steric/electronic descriptors (Hammett σ, Taft Es) with activity. X-ray co-crystallography of inactive analogues identifies critical protein-ligand interactions (e.g., H-bonds to oxadiazole N-atoms) .
Stability and Storage
Basic Q6: What storage conditions prevent hygroscopic degradation of the dihydrochloride salt? Methodological Answer: Store under argon at –20°C in amber vials with desiccant (silica gel). Lyophilization from tert-butanol/water (1:1) enhances long-term stability. Avoid freeze-thaw cycles .
Advanced Q8: How do temperature fluctuations during shipping affect crystallinity, and how is this mitigated? Methodological Answer: DSC/TGA analysis identifies phase transitions (e.g., hydrate formation at >60% RH). Shipping in vacuum-sealed, temperature-logged containers with molecular sieves preserves crystallinity. PXRD post-transport confirms structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
